N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S.ClH/c1-13-9-17(26-23-13)19(25)22-20-16(10-21)15-7-8-24(12-18(15)27-20)11-14-5-3-2-4-6-14;/h2-6,9H,7-8,11-12H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODFKIAUKAHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound's molecular formula is with a molecular weight of 494.01 g/mol. Its structure includes a thieno[2,3-c]pyridine core and an isoxazole moiety, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClN3O3S |
| Molecular Weight | 494.01 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the thieno-pyridine and isoxazole frameworks. The synthetic route often emphasizes the formation of key intermediates that contribute to the final structure's biological efficacy.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown promising results in various assays measuring its ability to scavenge free radicals. For example, it demonstrated effective inhibition in DPPH and ORAC assays, indicating its potential as a protective agent against oxidative stress.
- Antiproliferative Effects : Studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the disruption of cell cycle progression or induction of apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory enzymes such as COX and LOX. In vitro studies have shown significant reductions in inflammatory markers in activated macrophages.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection against excitotoxicity, potentially benefiting conditions like Alzheimer's disease.
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant potential of various derivatives, this compound was found to exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: Substituents in Regions A and B (identified via NMR) dictate binding specificity. The benzyl group enhances hydrophobic interactions, while the cyano group stabilizes hydrogen bonding .
- Synthetic Optimization : The SHELX-refined crystal structure provides a blueprint for designing derivatives with improved solubility or target affinity .
- Lumping Limitations : While lumping streamlines reaction modeling, it overlooks substituent-specific behaviors, necessitating hybrid approaches for accurate pharmacokinetic predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
